molecular formula C15H23ClN4O2 B1481408 Tert-butyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)piperidine-1-carboxylate CAS No. 1289082-26-3

Tert-butyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)piperidine-1-carboxylate

Cat. No. B1481408
CAS RN: 1289082-26-3
M. Wt: 326.82 g/mol
InChI Key: IRVPRHMCDYJGHB-UHFFFAOYSA-N
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Description

“Tert-butyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C14H21ClN4O2 . It is a solid substance with a molecular weight of 312.8 . The compound’s IUPAC name is tert-butyl 4- (6-chloro-2-methyl-4-pyrimidinyl)-1-piperazinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H21ClN4O2/c1-10-16-11(15)9-12(17-10)18-5-7-19(8-6-18)13(20)21-14(2,3)4/h9H,5-8H2,1-4H3 . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its melting point is between 117 - 119 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : This compound is synthesized through multiple steps, starting from different materials like tert-butyl-4-hydroxypiperdine-1-carboxylate, and involves processes such as nucleophilic substitution, oxidation, and halogenation reactions. These methods yield significant quantities of the compound with high purity (Kong et al., 2016), (Zhang et al., 2018).

  • X-ray Diffraction and Spectroscopic Analysis : Research has shown that X-ray diffraction and spectroscopic methods like NMR and MS are effective for confirming the structures of similar compounds. This aids in understanding their molecular arrangements and potential for further modifications (Didierjean et al., 2004), (Sanjeevarayappa et al., 2015).

Applications in Drug Development

  • Anticancer Applications : Some derivatives of this compound are used as intermediates in the synthesis of small molecule anticancer drugs. These compounds have shown promise in overcoming resistance problems in cancer treatment (Zhang et al., 2018).

  • Deoxycytidine Kinase Inhibitors : It serves as a key intermediate in the preparation of potent deoxycytidine kinase inhibitors, which are crucial in the development of new cancer therapies (Zhang et al., 2009).

  • Histamine H4 Receptor Ligands : Derivatives of this compound have been studied as ligands of the histamine H4 receptor. These compounds have potential as anti-inflammatory agents and in pain management (Altenbach et al., 2008).

  • Intermediate for Other Therapeutics : This compound also acts as a key intermediate in synthesizing various other biologically active compounds, including those for treating depression, cerebral ischemia, and as potential analgesics (Wang et al., 2015), (Moskalenko & Boev, 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause skin and eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or eye protection .

properties

IUPAC Name

tert-butyl 4-[(6-chloro-2-methylpyrimidin-4-yl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN4O2/c1-10-17-12(16)9-13(18-10)19-11-5-7-20(8-6-11)14(21)22-15(2,3)4/h9,11H,5-8H2,1-4H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVPRHMCDYJGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NC2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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